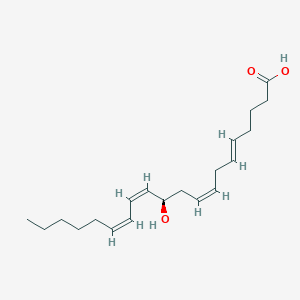

13-Hydroxy-6,9,11-octadecatrienoic acid

Vue d'ensemble

Description

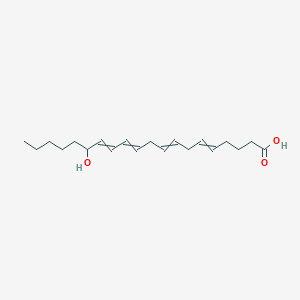

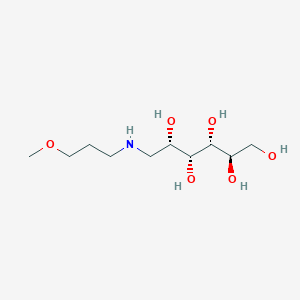

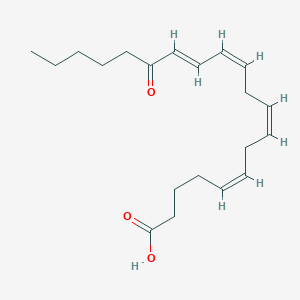

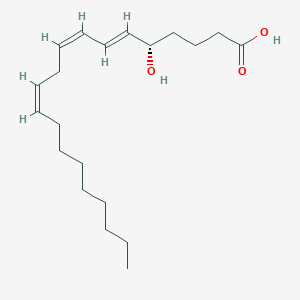

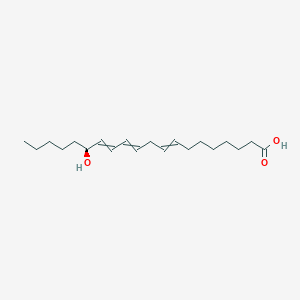

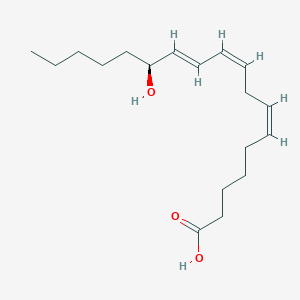

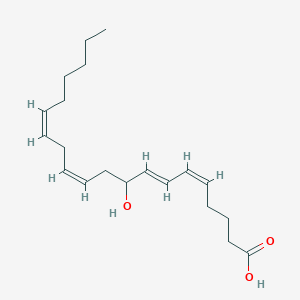

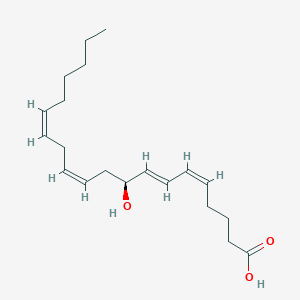

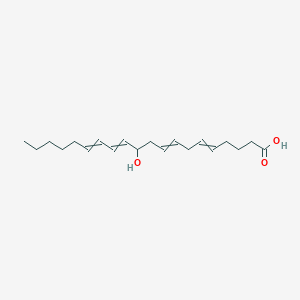

13-Hydroxy-6,9,11-octadecatrienoic acid, also known as 13S-HOTrE (gamma), is an octadecatrienoic acid . It has a molecular formula of C18H30O3 and a molecular weight of 294.4 g/mol . It is a hydroxyoctadecatrienoic acid that consists of 6Z,9Z,11E-octadecatrienoic acid having the hydroxy group located at position 13 .

Molecular Structure Analysis

The IUPAC name for 13-Hydroxy-6,9,11-octadecatrienoic acid is (6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis

The reaction of 13-Hydroxy-6,9,11-octadecatrienoic acid with the Fenton reagent (Fe(2+)/EDTA/H(2)O(2)) has been investigated . The reaction proceeded with >80% substrate consumption after 4 hours to give a defined pattern of products .Physical And Chemical Properties Analysis

The physical and chemical properties of 13-Hydroxy-6,9,11-octadecatrienoic acid include a molecular weight of 294.4 g/mol, XLogP3-AA of 4.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 13 .Applications De Recherche Scientifique

Application in Cancer Research

Field

This compound has been studied in the field of Cancer Research , specifically in relation to Breast Cancer Stem Cells (BCSCs) .

Summary of the Application

Coriolic Acid, a natural compound from Salicornia herbacea L., which is identified as 13S-HOTrE(gamma), has been found to suppress BCSCs .

Methods of Application

The compound was isolated by mammosphere formation inhibition bioassay-guided fractionation and identified using NMR spectroscopy and electrospray ionization mass spectrometry .

Results or Outcomes

Coriolic acid inhibited the formation of mammospheres and induced BCSC apoptosis. It also decreased the subpopulation of CD44 high /CD24 low cells, a cancer stem cell (CSC) phenotype, and specific genes related to CSCs, such as Nanog, Oct4, and CD44. Coriolic acid decreased the transcriptional and translational levels of the c-Myc gene, which is a CSC survival factor .

Application in Biotechnology

Field

13-Hydroxy-6,9,11-octadecatrienoic acid has been used in the field of Biotechnology .

Summary of the Application

Hydroxy fatty acids (HFAs), including 13-Hydroxy-6,9,11-octadecatrienoic acid, are widely used as starting materials for the synthesis of a variety of polymers and additives in the manufacturing of lubricants, emulsifiers, and stabilizers in the chemical, food, cosmetic, and pharmaceutical industries .

Methods of Application

The specific methods of application in this field are not detailed in the available resources.

Results or Outcomes

Due to their high reactivities, solvent miscibilities, and stabilities compared to nonhydroxylated unsaturated fatty acids, HFAs have proven to be valuable in various industrial applications .

Application in Inflammation and Immune Response

Field

This compound has been studied in the field of Inflammation and Immune Response .

Summary of the Application

13-Hydroxy-6,9,11-octadecatrienoic acid has been identified as an anti-inflammatory compound .

Results or Outcomes

The compound has been known to exhibit anti-inflammatory properties .

Application in Antifungal Treatments

Field

This compound has been used in the field of Antifungal Treatments .

Summary of the Application

13-Hydroxy-6,9,11-octadecatrienoic acid has been identified as an antifungal compound .

Results or Outcomes

The compound has been known to exhibit antifungal properties .

Application in Antioxidant Formulations

Field

This compound has been used in the field of Antioxidant Formulations .

Summary of the Application

13-Hydroxy-6,9,11-octadecatrienoic acid has been identified as a compound with antioxidant properties .

Results or Outcomes

The compound has been known to exhibit antioxidant properties .

Application in Asthma Treatment

Field

This compound has been used in the field of Asthma Treatment .

Summary of the Application

13-Hydroxy-6,9,11-octadecatrienoic acid has been identified as a compound with potential benefits in treating asthma .

Results or Outcomes

The compound has been known to exhibit properties that could potentially be beneficial in the treatment of asthma .

Propriétés

IUPAC Name |

(6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9,12,15,17,19H,2-3,5,8,10-11,13-14,16H2,1H3,(H,20,21)/b6-4-,9-7-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBLUNXZQNJFRB-KYLWABQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345712 | |

| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Hydroxy-6,9,11-octadecatrienoic acid | |

CAS RN |

74784-20-6 | |

| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074784206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)